N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes two 2,5-dimethylphenyl groups and a dihydropyridine ring
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-7-9-17(3)19(12-15)14-25-11-5-6-20(23(25)27)22(26)24-21-13-16(2)8-10-18(21)4/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXNJXSEGOYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Research has indicated that derivatives of dihydropyridine compounds, including N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit promising antitubercular activity. A study demonstrated that modifications in the carboxamide moiety can enhance the compound's efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that certain substitutions could improve potency compared to traditional antitubercular agents like isoniazid and rifampicin .
Cardiovascular Applications
Dihydropyridine derivatives are well-established in treating hypertension and cardiovascular disorders. The compound under discussion may possess similar properties due to its structural characteristics, which allow it to act as a calcium channel blocker. This mechanism is crucial for managing blood pressure and preventing cardiovascular diseases .
Neuropharmacology
Potential in Neurological Disorders
There is ongoing research into the role of dihydropyridine compounds in neuropharmacology. The modulation of certain neurotransmitter receptors by this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulation of muscarinic receptors has been linked to cognitive enhancement, indicating that derivatives of this compound could be explored further for therapeutic use .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent studies have focused on developing efficient synthetic routes that minimize by-products and enhance the overall yield of the desired compound .
Structural Activity Relationship (SAR)
Investigations into the SAR of this compound have provided insights into how structural modifications influence biological activity. For instance, variations in the aryl groups attached to the dihydropyridine core can significantly impact both antitubercular and cardiovascular activities. This knowledge is essential for guiding future drug design efforts aimed at optimizing efficacy and reducing side effects .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2,4-dimethoxybenzamide
- N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure
The compound features a dihydropyridine core, which is known for its diverse biological activities. The IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 334.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyridine Ring : This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
- Introduction of the Dimethylphenyl Groups : Nucleophilic substitution reactions are often employed to attach the dimethylphenyl groups to the core structure.
- Carboxamide Formation : This step usually involves coupling reactions using carbodiimides to form the amide bond.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may modulate signal transduction pathways, influencing cellular responses.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities such as:
- Antimicrobial Activity : Dihydropyridine derivatives have shown effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli.
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition at specific concentrations |
| Antifungal | Candida species | Varied effectiveness against resistant strains |
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related dihydropyridine compound showed a 50% reduction in bacterial growth at a concentration of 25 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : In vitro studies using A549 lung cancer cells indicated that derivatives of this class could induce apoptosis and inhibit cell proliferation significantly .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:
- Hydrophobicity and Biological Activity : Increased lipophilicity due to substituents on the aromatic rings enhances membrane permeability and biological activity .
- Functional Group Influence : The presence of electron-withdrawing groups can enhance the activity by stabilizing reactive intermediates during enzyme interactions .
Q & A
Q. What synthetic routes are commonly employed to prepare N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving: (i) Coupling reactions : Amide bond formation between 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2,5-dimethylaniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt). (ii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. (iii) Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 amine:acid) and reaction temperatures (60–80°C) to minimize side products. Key Characterization: Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and HRMS (theoretical [M+H]: 403.1912; observed: 403.1909).
Q. Which analytical techniques are critical for verifying purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98% by peak area).
- NMR Spectroscopy : Analyze splitting patterns (e.g., diastereotopic methyl groups) and C DEPT-135 for quaternary carbon confirmation.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding at the oxo group).
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (K).
- Compound Stability : Test degradation in assay buffers (e.g., PBS pH 7.4) using LC-MS; if degradation exceeds 10%, use stabilizers (e.g., 0.1% BSA).
- Statistical Analysis : Apply Bland-Altman plots to compare inter-assay variability and identify outliers.
Q. What strategies optimize the compound’s synthetic yield under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures (50–100°C) in a factorial design.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., N-alkylation byproducts) and adjust protecting groups.
- Yield Data Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | DMF | 80 | 62 |
| Ni | THF | 60 | 45 |
| None | Toluene | 100 | 28 |
Q. How to evaluate the compound’s metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC values.
- Pharmacokinetic Modeling : Apply compartmental models to predict half-life (t) and bioavailability.
Q. What computational approaches predict target binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible residues in the target’s active site (e.g., kinase ATP-binding pocket).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : MM-PBSA/GBSA to compare binding energies (ΔG) across homologs (e.g., kinase isoforms).
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D Spheroid Penetration : Measure compound diffusion via fluorescence microscopy (e.g., FITC-labeled analog).
- Hypoxia Effects : Quantify HIF-1α levels (Western blot) in 3D models to assess hypoxia-driven resistance.
- Dose-Response Curves : Compare IC values in 2D (monolayer) vs. 3D (Matrigel-embedded) using nonlinear regression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
